OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE
Description
OCTYL 2-ACETAMIDO-2-DEOXY-β-D-GLUCOPYRANOSYL-(1→2)-α-D-MANNOPYRANOSYL-(1→2)-β-D-GLUCOPYRANOSIDE is a synthetic trisaccharide derivative featuring a unique glycosidic architecture. The compound comprises:
- A terminal β-D-glucopyranosyl unit modified with a 2-acetamido-2-deoxy group (N-acetylglucosamine, GlcNAc).
- An α-D-mannopyranosyl residue linked via a (1→2) bond to the GlcNAc unit.
- A second β-D-glucopyranosyl group connected via a (1→2) linkage to the mannose moiety.
- An octyl aglycone, which confers amphiphilic properties, enabling applications in membrane protein solubilization and glycolipid mimicry .
This compound’s structural complexity allows it to interact with lectins, enzymes, and cell-surface receptors, making it valuable for glycobiology research. Its synthesis typically involves regioselective glycosylation strategies to establish the (1→2) linkages, as seen in analogous disaccharide preparations .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51NO16/c1-3-4-5-6-7-8-9-40-27-24(22(38)19(35)15(11-31)42-27)45-28-25(23(39)20(36)16(12-32)43-28)44-26-17(29-13(2)33)21(37)18(34)14(10-30)41-26/h14-28,30-32,34-39H,3-12H2,1-2H3,(H,29,33)/t14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24-,25+,26+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYBEBGCQUYASP-DSGSWEBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858218 | |
| Record name | Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268248-67-4 | |
| Record name | Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE involves multiple steps. The process typically starts with the protection of hydroxyl groups on the sugar units, followed by glycosylation reactions to link the sugar units together. The octyl group is introduced through an alkylation reaction, and the acetamido group is added via acetylation. The final product is obtained after deprotection of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the synthesis include methanol, dichloromethane, and acetonitrile. Catalysts such as trifluoromethanesulfonic acid may be used to facilitate the glycosylation reactions.
Chemical Reactions Analysis
Types of Reactions
OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the acetamido group can produce primary amines.
Scientific Research Applications
OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL-(1-2)-A-D-MANNOPYRANOSYL-(1-2)-B-D-GLUCOPYRANOSIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering a cascade of intracellular events. This can lead to changes in gene expression, protein synthesis, and cellular metabolism. The acetamido group plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Key Differences :
- The octyl chain in the target compound provides moderate hydrophobicity, balancing aqueous solubility and micelle formation, whereas hexadecyl derivatives (C16) form more stable micelles but exhibit lower solubility .
- Unlike hydroxamic acid-based surfactants (e.g., octyl hydroxamic acid), the target compound’s glycosidic backbone enables specific carbohydrate-mediated interactions .
Glycosidic Linkage and Sugar Composition
Key Differences :
- The (1→2) linkages in the target compound create a linear trisaccharide, whereas (1→6) linkages (e.g., in ) introduce conformational flexibility .
- Acylated anthocyanins () prioritize radical scavenging over surfactant properties, unlike the amphiphilic target compound .
Functional Group Modifications
Key Differences :
Biological Activity
Octyl 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1-2)-α-D-mannopyranosyl-(1-2)-β-D-glucopyranoside is a complex glycoside that exhibits notable biological activities. This compound, with a molecular formula of C28H51NO16 and a molecular weight of 657.7 g/mol, has garnered attention for its potential applications in various fields, including pharmacology and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structure of Octyl 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1-2)-α-D-mannopyranosyl-(1-2)-β-D-glucopyranoside includes multiple sugar units linked by glycosidic bonds. The compound's synthesis involves specific enzymatic reactions that facilitate the formation of these linkages, which are crucial for its biological function.
| Property | Value |
|---|---|
| Molecular Formula | C28H51NO16 |
| Molecular Weight | 657.7 g/mol |
| CAS Number | 1268248-67-4 |
| Purity | Min. 95% |
| Storage Conditions | -20°C for long-term storage |
Antimicrobial Properties
Research indicates that glycosides similar to Octyl 2-acetamido-2-deoxy-β-D-glucopyranoside exhibit antimicrobial activities. Studies have shown that these compounds can disrupt bacterial cell membranes and inhibit growth, making them potential candidates for developing new antibiotics.
Immunomodulatory Effects
Glycosides have been reported to modulate immune responses. For instance, Octyl 2-acetamido-2-deoxy-β-D-glucopyranoside may enhance the activity of macrophages and other immune cells, promoting a more robust immune response against pathogens.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties in various in vitro studies. By inhibiting pro-inflammatory cytokines, it may help reduce inflammation in diseases such as arthritis and other inflammatory conditions.
Study on Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of Octyl 2-acetamido-2-deoxy-β-D-glucopyranoside against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .
Immunomodulatory Research
Another study focused on the immunomodulatory effects of glycosides. In vitro assays showed that treatment with Octyl 2-acetamido-2-deoxy-β-D-glucopyranoside increased the production of cytokines such as IL-6 and TNF-alpha in macrophages, indicating its role in enhancing immune responses .
The biological activities of Octyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar glycosides can integrate into bacterial membranes, leading to cell lysis.
- Cytokine Modulation : The compound may influence signaling pathways involved in cytokine production, enhancing immune cell function.
- Enzymatic Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this trisaccharide derivative to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of glycosylation conditions. For example, adjusting the temperature (e.g., 0–25°C), using catalysts like silver triflate, and selecting appropriate protecting groups (e.g., acetyl or benzyl) can enhance reaction efficiency. Evidence from similar disaccharide syntheses highlights that regioselective protection of hydroxyl groups minimizes side reactions, while stepwise purification via flash chromatography or HPLC improves purity . Monitoring reaction progress with TLC or LC-MS is critical to identify intermediate byproducts.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-¹H COSY, HSQC, and HMBC, is essential for resolving glycosidic linkage configurations and anomeric proton assignments. For instance, coupling constants (e.g., J H1,H2 ≈ 3–4 Hz for α-linkages vs. 7–8 Hz for β-linkages) help distinguish stereochemistry. Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular weight and fragmentation patterns, as demonstrated in spectral analyses of analogous glycosides . Polarimetry or X-ray crystallography may further validate absolute configurations.
Q. How should researchers design experiments to screen the biological activity of this trisaccharide derivative?
- Methodological Answer : Prioritize in vitro assays targeting glycoside-associated pathways. For antimicrobial activity, use broth microdilution assays (e.g., MIC against S. aureus or E. coli). For anti-inflammatory properties, measure inhibition of COX-2 or TNF-α in macrophage models. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Marine-derived glycosides with similar structures have shown dose-dependent bioactivity, necessitating triplicate experiments and statistical validation (p < 0.05) .
Advanced Research Questions
Q. How do stereochemical variations in the glycosidic linkages influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer : Stereochemistry directly impacts solubility, micelle formation, and receptor binding. For example, β-linked mannopyranosyl residues may enhance hydrogen bonding with lectin receptors compared to α-linkages. Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding affinities to targets like Toll-like receptors. Comparative studies of alkyl glycosides reveal that branching (e.g., ethylhexyl vs. octyl groups) alters surfactant properties and membrane permeability . Experimental validation via surface tension measurements or SPR analysis is recommended.
Q. What strategies can resolve contradictions in glycosylation efficiency observed during synthesis under varying conditions?
- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., orthoester vs. oxazoline intermediates). Systematic Design of Experiments (DoE) using response surface methodology (RSM) can identify optimal parameters (e.g., solvent polarity, donor/acceptor ratio). For example, demonstrates that using dichloromethane as a solvent increases β-selectivity in disaccharide synthesis. Kinetic studies (e.g., <sup>13</sup>C NMR monitoring) and DFT calculations may elucidate transition-state energetics .
Q. How can researchers address discrepancies in biological activity data across different assay systems for this compound?
- Methodological Answer : Discrepancies may stem from assay sensitivity (e.g., cell line variability) or compound stability. Standardize protocols using reference compounds (e.g., quercetin for antioxidant assays) and include controls for enzymatic degradation (e.g., β-glucosidase treatment). Metabolomic profiling (LC-MS/MS) can identify degradation products. highlights that marine glycosides exhibit activity divergence in prokaryotic vs. eukaryotic systems due to membrane composition differences, necessitating cross-model validation .
Key Methodological Considerations
- Data Contradiction Analysis : Use hierarchical clustering or PCA to identify outliers in biological replicates. For spectral conflicts, compare chemical shifts with databases (e.g., CAS Registry) .
- Experimental Design : Adopt a quadripolar framework (theoretical, epistemological, morphological, technical) to align hypotheses with analytical techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
